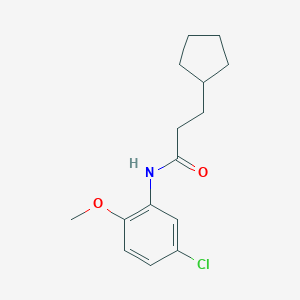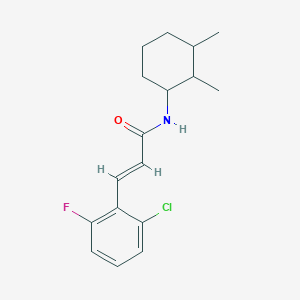![molecular formula C19H12F2N2O3S B458394 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B458394.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a difluorophenyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the difluorophenyl group and the thiazole ring. The final step involves the formation of the prop-2-enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be relevant in drug development.
Medicine
The medicinal applications of this compound are particularly noteworthy. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it more effective in certain applications compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C19H12F2N2O3S |
|---|---|
Poids moléculaire |
386.4g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12F2N2O3S/c20-12-3-4-13(14(21)8-12)15-9-27-19(22-15)23-18(24)6-2-11-1-5-16-17(7-11)26-10-25-16/h1-9H,10H2,(H,22,23,24)/b6-2+ |
Clé InChI |
JIKRTXPPRWWOGY-QHHAFSJGSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)

![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]octanamide](/img/structure/B458322.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-naphthamide](/img/structure/B458323.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B458326.png)
![Isopropyl 2-[(1-benzothien-3-ylcarbonyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458329.png)



